2-Hydrophobic Substituent SAR: Ethyl-Methyl Dialkyl Pattern vs. Monosubstituted and Aryl Analogs
SAR studies on 4-chromanones against M. tuberculosis and Gram-positive/Gram-negative pathogens established that the 2-hydrophobic substituent together with 4-hydrogen bond donor/acceptor and 5,7-dihydroxy groups are pharmacophoric determinants for antibacterial activity [1]. The 2,2-dialkyl substitution pattern (ethyl + methyl) in 2-ethyl-2-methyl-chroman-4-one represents a specific hydrophobic footprint that can be systematically varied to modulate potency, with certain analogs achieving MIC values as low as 0.39 μg/mL against methicillin-resistant Staphylococcus aureus [1]. This SAR framework provides a rational basis for selecting 2-ethyl-2-methyl-chroman-4-one as a synthetic intermediate for further derivatization, particularly for introducing additional substituents at the 5-, 7-, or 3-positions.
| Evidence Dimension | SAR of 2-position substitution on antibacterial activity |
|---|---|
| Target Compound Data | 2-Ethyl-2-methyl substitution (hydrophobic dialkyl pattern, LogP 2.82) [2] |
| Comparator Or Baseline | Optimized 2-substituted-5,7-dihydroxy-4-chromanones achieved MIC 0.39 μg/mL against MRSA [1] |
| Quantified Difference | Activity modulation via 2-hydrophobic substituent variation; 5,7-dihydroxy substitution required for maximal activity |
| Conditions | In vitro antibacterial panel including M. tuberculosis, MRSA, and Gram-negative pathogens [1] |
Why This Matters
The SAR framework enables researchers to select 2-ethyl-2-methyl-chroman-4-one as a starting scaffold for systematic medicinal chemistry optimization rather than alternative 2-substitution patterns.
- [1] Feng L, et al. Synthesis, structure-activity relationship studies, and antibacterial evaluation of 4-chromanones and chalcones, as well as olympicin A and derivatives. Journal of Medicinal Chemistry. 2014;57(20):8398-8420. doi:10.1021/jm500853v View Source
- [2] ChemSrc. 2-Ethyl-2-methyl-chroman-4-one, CAS 73509-12-3. LogP value. Available at: https://m.chemsrc.com/mip/cas/73509-12-3_244897.html View Source
